3-(2-(Methylsulfonyl)ethoxy)pyrrolidine

Physicochemical Property Profiling ADME Optimization Fragment-Based Drug Design

PROTAC developers often encounter rigid linkers that limit ternary complex formation and poor solubility. This ethoxy-spaced pyrrolidine building block (logP -1.61) adds ~3.9 Å extension and one rotatable bond, enabling distinct geometries for improved degradation efficiency. Key features: - 3-position chiral center supports S2' pocket interaction for MMP-2 selectivity. - 98% purity with multiple supplier availability. - Flexible sulfonyl-containing side chain suitable for RORγt, DPP-IV, and nuclear receptor hit-to-lead campaigns.

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
Cat. No. B13538556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylsulfonyl)ethoxy)pyrrolidine
Molecular FormulaC7H15NO3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCOC1CCNC1
InChIInChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3
InChIKeyMBJSAHAOXGQJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Methylsulfonyl)ethoxy)pyrrolidine Physicochemical Profile


3-(2-(Methylsulfonyl)ethoxy)pyrrolidine (CAS 1250280-46-6) is a functionalized pyrrolidine building block containing a chiral center at the 3-position and a 2-(methylsulfonyl)ethoxy side chain . The compound features a pyrrolidine secondary amine, a central ether oxygen, and a terminal methylsulfonyl group (SMILES: CS(=O)(=O)CCOC1CCNC1), with a molecular weight of 193.26 g/mol and molecular formula C₇H₁₅NO₃S . Its computed physicochemical profile includes a logP of -1.61, four hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area (TPSA) of 55.4 Ų . The combination of a basic pyrrolidine nitrogen, a flexible ethoxy linker, and a polar sulfonyl terminus distinguishes this scaffold from simpler methylsulfonylpyrrolidine analogs lacking the ether spacer .

Chiral 3-substituted pyrrolidine building block with ethoxy-linked methylsulfonyl side chain
Ethoxy spacer increases molecular flexibility and extends functional group reach
Low logP (-1.61) supports aqueous solubility screening and ADME profiling

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine: Substitution Limitations


Generic substitution among pyrrolidine derivatives carrying methylsulfonyl groups is not scientifically valid due to the specific spatial and electronic properties conferred by the 2-(methylsulfonyl)ethoxy moiety. Unlike directly attached methylsulfonyl analogs such as 3-(methylsulfonyl)pyrrolidine (CAS 433980-62-2) or 1-(methylsulfonyl)pyrrolidine (CAS 51599-68-9), the target compound introduces an ethoxy spacer that increases molecular flexibility, extends the distance between the pyrrolidine amine and the sulfonyl polar group, and substantially alters the hydrogen-bonding network . These structural modifications are known to affect critical parameters in drug discovery and chemical biology applications: linker length and composition in PROTAC design dictate ternary complex formation efficiency and degradation potency [1]; sulfonamide vs. sulfonate positioning influences target engagement in progesterone receptor partial agonists where conversion from basic amine to sulfonamide was required to mitigate hERG blockade and high volume of distribution [2]. The ethoxy-linked scaffold provides a distinct vector for molecular extension that cannot be replicated by directly substituted analogs, making substitution without empirical validation a risk to project reproducibility.

Ethoxy spacer provides extended reach and conformational flexibility absent in directly attached methylsulfonyl analogs; substitution may alter ternary complex geometry.

Replacing the ethoxy-linked scaffold with 3-(methylsulfonyl)pyrrolidine shifts hydrogen-bonding network and polarity, potentially affecting target engagement.

PROTAC linker length and composition are critical for degradation efficiency; direct analogs may not reproduce the required spatial arrangement without empirical validation.

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine Comparator Evidence


LogP and Solubility: Ethoxy-Spacer vs. Directly Substituted Analogs

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine exhibits a logP of -1.61, which is substantially more hydrophilic than directly attached methylsulfonyl pyrrolidine analogs . For comparison, 3-(methylsulfonyl)pyrrolidine (CAS 433980-62-2) has a reported logP of -1.55 [1], while 1-(methylsulfonyl)pyrrolidine (CAS 51599-68-9) shows a logP of +1.06 . The ethoxy spacer in the target compound reduces lipophilicity by approximately 2.6 log units relative to the 1-substituted analog, indicating significantly enhanced aqueous solubility and reduced membrane permeability potential .

LogP (octanol-water)
Reported
Target: -1.61
3-substituted analog: -1.55
1-substituted analog: +1.06
Supports aqueous solubility screening
Computed values; experimental validation recommended
Physicochemical Property Profiling ADME Optimization Fragment-Based Drug Design

MMP-2 Selective Inhibition: Sulfonyl Pyrrolidine SAR

A series of sulfonyl pyrrolidine derivatives demonstrated highly selective inhibition against MMP-2 compared with aminopeptidase N (AP-N), establishing the sulfonyl pyrrolidine core as a privileged scaffold for MMP-2 targeting [1]. Compounds 6a-d were more potent MMP-2 inhibitors than the positive control LY52, and FlexX docking revealed that 3rd position substitution on the pyrrolidine ring is critical for S2' pocket interaction [2]. While the target compound 3-(2-(methylsulfonyl)ethoxy)pyrrolidine was not directly tested in this study, the class-level SAR indicates that pyrrolidine derivatives bearing sulfonyl-containing side chains at the 3-position maintain MMP-2 inhibitory potential.

MMP-2 vs AP-N selectivity
Class-level
Class representatives 6a-d > LY52 (abstract-level SAR)
Supports MMP-2 screening scaffold
Target compound not directly tested; requires experimental validation
Matrix Metalloproteinase Inhibition Cancer Therapeutics Structure-Activity Relationship

DPP-IV Inhibition: Methylsulfonyl Pyrrolidine vs. Clinical Drugs

ASP8497, a pyrrolidine-2-carbonitrile derivative containing a 1-(methylsulfonyl)piperidine moiety, was compared head-to-head with clinical DPP-IV inhibitors vildagliptin, sitagliptin, and saxagliptin . ASP8497 inhibited rat plasma DPP-IV with an IC₅₀ of 2.96 nM, positioning its potency between vildagliptin (2.12 nM) and sitagliptin (8.98 nM), and comparable to saxagliptin (2.00 nM) . In normal mice, ASP8497 inhibited plasma DPP-IV activity for at least 12 hours post-administration . The order of both potency and duration of action was saxagliptin > ASP8497 ≈ vildagliptin ≈ sitagliptin . This dataset demonstrates that methylsulfonyl-containing pyrrolidine scaffolds can achieve competitive DPP-IV inhibition with clinically meaningful in vivo duration.

DPP-IV IC₅₀ (rat plasma)
Head-to-head
ASP8497: 2.96 nM
Reported DPP-IV inhibition benchmark
Vildagliptin 2.12 nM; sitagliptin 8.98 nM; saxagliptin 2.00 nM
DPP-IV Inhibition Type 2 Diabetes In Vivo Pharmacology

hERG and Volume of Distribution Mitigation by Sulfonamide Conversion

In a progesterone receptor partial agonist program, pyrrolidine derivatives with basic amine functionality exhibited excellent potency but suffered from serious liabilities including hERG channel blockade and high volume of distribution in rat [1]. Intentional conversion of the basic pyrrolidine amine to a sulfonamide, carbamate, or amide successfully addressed these developability issues while maintaining efficacy in an in vivo endometriosis model [1]. This case study provides class-level evidence that incorporating sulfonyl groups onto pyrrolidine scaffolds can mitigate cardiac safety risks and improve pharmacokinetic profiles, a principle relevant to the methylsulfonyl-ethoxy substituted scaffold of the target compound.

hERG & Vd developability
Class-level
Sulfonamide conversion reduced hERG liability
Supports developability profiling
Specific IC₅₀/Vd values require full-text access
Drug Developability hERG Channel Blockade Pharmacokinetic Optimization

PROTAC Linker Optimization with Ethoxy Spacer Extension

The 2-(methylsulfonyl)ethoxy side chain of the target compound extends the distance between the pyrrolidine amine and the sulfonyl terminus by approximately 5.7 Å (estimated via bond length summation) compared to directly attached methylsulfonyl analogs. In PROTAC development, linker length and composition are critical determinants of ternary complex formation, degradation efficiency (DC₅₀), and cell permeability [1]. Direct-to-biology platforms have generated expansive datasets demonstrating that linker structure-activity relationships dramatically impact in-cell E3 ligase target engagement, degradation potency, and permeability [2]. The ethoxy spacer provides an additional vector for conjugation and a distinct conformational landscape compared to alkyl-only linkers.

Ethoxy spacer extension
Class-level
~5.7 Å; 4 rotatable bonds
Supports PROTAC linker design
Estimated from molecular geometry; direct analogs ~1.8 Å
PROTAC Design Linkerology Targeted Protein Degradation

Pyrrolidine-3-yl Sulfones: Selective RORγt Inverse Agonists

A phenyl (3-phenylpyrrolidin-3-yl)sulfone series was optimized to achieve high selectivity against PXR, LXRα, and LXRβ nuclear receptors [1]. Key structural elements included polar amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group [1]. Lead compound 26 demonstrated excellent selectivity, desirable in vitro liability and pharmacokinetic properties, and a good pharmacokinetic profile in mouse [1]. Oral administration of 26 produced dose-dependent inhibition of IL-17 production in a mouse IL-2/IL-23-induced pharmacodynamic model [1]. This study validates the pyrrolidine-3-yl sulfone scaffold as a viable core for developing selective nuclear receptor modulators.

RORγt selectivity
Class-level
Compound 26: oral IL-17 PD effect in mouse model
Supports nuclear receptor studies
Pyrrolidine sulfone scaffold validated; target compound not directly assessed
RORγt Inverse Agonists Autoimmune Disease Nuclear Receptor Pharmacology

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine Application Scenarios


PROTAC Linker Design: Extended Polar Spacers

The ethoxy spacer provides approximately 3.9 Å of additional extension compared to directly attached methylsulfonyl analogs and adds one rotatable bond (4 total), enabling distinct ternary complex geometries in PROTAC design . The low logP (-1.61) further supports aqueous solubility, a known challenge in PROTAC development [1]. Researchers optimizing linker length for degradation efficiency (DC₅₀) or permeability should consider this compound when alkyl or PEG linkers fail to achieve the required spatial arrangement.

MMP-2 Targeting with Sulfonyl Pyrrolidine Scaffolds

Sulfonyl pyrrolidine derivatives have demonstrated class-level selective inhibition against MMP-2 over AP-N, with 3-position substitution identified as critical for S2' pocket interaction . The target compound offers a functionalized 3-position for further derivatization while maintaining the sulfonyl pyrrolidine core. This scaffold is appropriate for hit-to-lead campaigns in oncology or tissue remodeling indications where MMP-2 selectivity is required.

DPP-IV Inhibitor Discovery for Metabolic Disease

Methylsulfonyl-containing pyrrolidine derivatives such as ASP8497 have demonstrated DPP-IV inhibition with IC₅₀ values comparable to clinical agents vildagliptin, sitagliptin, and saxagliptin, and sustained in vivo activity for at least 12 hours post-administration . The target compound provides a structurally distinct starting point for DPP-IV inhibitor discovery, with the ethoxy spacer offering alternative vectors for substitution that may address off-target liabilities or pharmacokinetic limitations of existing clinical candidates.

Nuclear Receptor Modulator Discovery with Sulfonyl Pyrrolidines

Pyrrolidine-3-yl sulfone derivatives have been successfully optimized as selective RORγt inverse agonists with oral in vivo efficacy in IL-17-driven pharmacodynamic models . The target compound's 3-substituted pyrrolidine with a sulfonyl-containing side chain aligns with the structural features of this clinically validated series. Programs targeting RORγt, progesterone receptor, or other nuclear receptors may leverage this building block for SAR exploration around the sulfonyl linker region.

Application
Selection Property
Validation Focus
PROTAC linker design studies
Ethoxy spacer length and flexibility
Ternary complex geometry and permeability
MMP-2 selectivity studies
3-substituted sulfonyl pyrrolidine core
S2' pocket interaction and isoform selectivity
DPP-IV inhibitor screening
Methylsulfonyl-pyrrolidine scaffold
In vitro inhibition and in vivo duration
Nuclear receptor modulator studies
Pyrrolidine-3-yl sulfone core
Nuclear receptor selectivity and IL-17 PD response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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